molecular formula C12H9N3O B1496184 2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 27955-58-4

2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No. B1496184
CAS RN: 27955-58-4
M. Wt: 211.22 g/mol
InChI Key: JKXUCFWIJZSEIS-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one is a type of imidazo[1,2-a]pyrazine, which acts as a versatile scaffold in organic synthesis and drug development . It has been the subject of significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .


Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one involves a multi-step method similar to a synthetic procedure used to obtain Zolpidem, an imidazo[1,2-a]pyridine with hypnotic properties . This process has been developed in response to the remarkable pharmacological activity shown by the corresponding carboxylic acids and other analogues .


Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one has been studied extensively. For instance, the crystal structure of phenylimidazo pyrazin 2 bound to the kinase domain of human LCK (auto-phosphorylated on TYR394) has been reported .

Scientific Research Applications

Spectroscopic Properties and Structure

  • 2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one has been extensively studied for its structural and spectroscopic properties. Research by Nakai et al. (2003) revealed insights into its physical properties using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR. The findings highlight the planar structure of the imidazo[1,2-a]pyrazin-3(7H)-one π-system and its aromatic character, which are crucial for its applications in various fields of chemistry (Nakai et al., 2003).

Chemiluminescence Studies

  • The compound's role in chemiluminescence has been a significant area of research. Yasuta et al. (1999) investigated its photosensitized chemiluminescence in aqueous solutions, revealing the presence of different reaction types contributing to the chemiluminescence process (Yasuta et al., 1999). Additionally, Kondo et al. (2005) explored the chemiluminescence reactions of 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one, providing insights into the single electron transfer mechanism involved in these reactions (Kondo et al., 2005).

Chemiluminescent Substrate Design

  • Research by Teranishi et al. (1998) focused on the design of chemiluminescent substrates with high light-emitting efficiency, using 6-phenylimidazo[1,2-a]pyrazin-3(7H)-one compounds. This study is vital for developing efficient light-emitting materials in various applications (Teranishi et al., 1998).

Sensing Applications

  • The compound has also been studied for its potential in sensing applications. Hirano et al. (2010) demonstrated its use in colorimetric and fluorometric sensing of metal ions' Lewis acidity, showcasing its versatility in analytical chemistry (Hirano et al., 2010).

Future Directions

The future development of 2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one and related compounds seems promising, given their versatile role in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the pattern and position of the substitution .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11(9-4-2-1-3-5-9)14-10-8-13-6-7-15(10)12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXUCFWIJZSEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182235
Record name 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27955-58-4
Record name 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27955-58-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377373
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Record name 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLIMIDAZO(1,2-A)PYRAZIN-3(7H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC5ECG2XU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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